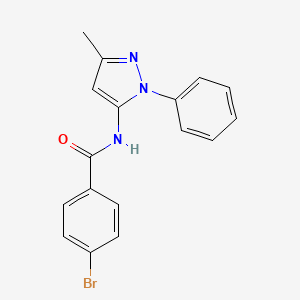

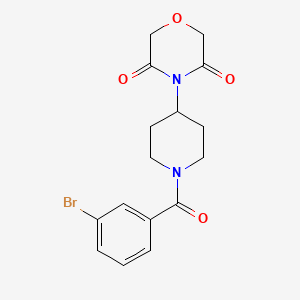

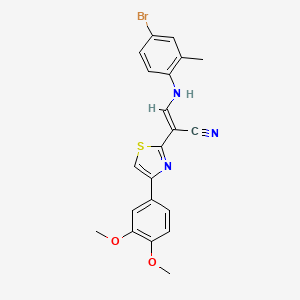

![molecular formula C16H32O2Si B2517945 3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal CAS No. 2044927-01-5](/img/structure/B2517945.png)

3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal" is a chemical species that is part of a broader class of tert-butyldimethylsilyl (TBS) derivatives. These compounds are often used in organic synthesis due to their ability to protect functional groups, such as alcohols or thiols, during chemical reactions. The TBS group can be added to a molecule to increase its steric bulk, which can influence the reactivity and selectivity of subsequent reactions .

Synthesis Analysis

The synthesis of TBS derivatives typically involves the use of tert-butyldimethylsilyl chloride in the presence of a base. For example, the synthesis of tert-butyldimethylsilyl ethers of various oxyanions has been achieved by reacting the free acid or ammonium salt form of the oxyanions with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide in N,N-dimethylformamide . Similarly, the synthesis of TBS ethers of 19-hydroxy-19-vinyl-16alpha,17alpha-cyclohexanopregn-5-en-20-ones has been reported, which involves the use of tert-butyldimethylsilyl (TBS) ethers in the synthesis of complex steroid derivatives .

Molecular Structure Analysis

The molecular structure of TBS derivatives is characterized by the presence of the bulky tert-butyldimethylsilyl group attached to an oxygen atom. This group is known to provide steric protection and can influence the conformation and reactivity of the molecule. For instance, the tert-butyldimethylsilyl group has been used to protect oxyanions for gas chromatographic analysis and mass spectrometry, where the mass spectra of these derivatives typically display a prominent [M-57] fragment ion .

Chemical Reactions Analysis

TBS derivatives participate in various chemical reactions. For example, they have been used in kinetic resolutions, where enantiorecognition is achieved with high selectivity . They also play a role in Diels-Alder cycloadditions, where they can react with electrophilic 2H-azirines to form cycloadducts, which upon treatment under acidic conditions yield aminoenones and aziridine derivatives . Additionally, TBS-protected cyclohexa-1,4-dienes have been used as isobutane equivalents in transfer hydro-tert-butylation reactions catalyzed by boron Lewis acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of TBS derivatives are influenced by the tert-butyldimethylsilyl group. This group increases the hydrophobicity and volatility of the molecule, making it suitable for analysis by gas chromatography . The stability of these compounds can vary; for example, most tert-butyldimethylsilylated oxyanions are stable for over a week at room temperature and over six months at 4°C . The TBS group also affects the reactivity of the molecule, as seen in the transfer hydro-tert-butylation reactions, where the TBS-protected cyclohexa-1,4-dienes act as isobutane equivalents .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis and Catalysis

Cyclotrisilenylium Ion Synthesis : The precursor compound, 3,3-bis(di-tert-butylmethylsilyl)-1,2-bis(tri-tert-butylsilyl)cyclotrisilene, was designed and prepared for the synthesis of the cyclotrisilenylium ion, a silicon congener of the cyclopropenylium ion. This demonstrates the compound's role in the synthesis of novel silicon-based aromatic species (Ichinohe et al., 2005).

Oxidation Methodology Development : Research has shown the effectiveness of using compounds like potassium tert-butoxide as a promoter in the oxidation of (hetero)benzylic sp3 C-H to ketones using molecular oxygen. This highlights the compound's utility in developing "green" oxidation methodologies (Wang et al., 2016).

Alkane Oxidation Studies : Aqueous alkaline osmium tetroxide has been used to oxidize saturated alkanes, including cyclohexane, to various products. This research is significant for understanding the oxidation mechanisms and potential applications of such compounds in organic synthesis (Bales et al., 2005).

Metal-Catalyzed Epoxidation of Olefins : The compound has been studied in the context of metal-catalyzed epoxidation of olefins with organic hydroperoxides. Such studies are crucial for the development of industrial processes and understanding catalytic mechanisms (Sheldon, 1973).

Applications in Chemical Synthesis and Molecular Structures

Synthesis of Organometallic Alcohols : The tert-butyldimethylsilyl triflate's reaction with cyclopent-2-enone and similar compounds leads to the synthesis of organometallic alcohols, highlighting its role in the synthesis of complex organic structures (Plenio & Warnecke, 1996).

Protected Sulfur Introduction : [(Tert-Butyldimethylsilyl)oxy]methanethiol serves as a nucleophilic reagent for introducing protected bivalent sulfur into various compounds, showing the compound's utility in complex chemical synthesis (Dong et al., 2015).

Synthesis of Novel Alcohols and Peroxides : Research on the alkylation of tert-butyl hydroperoxide with 1,3-diols leading to hydroxy-containing ditertiary peroxides and subsequent oxidization to carbonyl-containing peroxides illustrates the compound's utility in synthesizing novel alcohol and peroxide compounds (Vostres et al., 2013).

Hydroxyl Group Protection : The development of agents like dimethyl-tert-butylsilyl for hydroxyl group protection is crucial for various chemical syntheses, particularly in the creation of prostaglandins (Corey & Venkateswarlu, 1972).

Safety And Hazards

Zukünftige Richtungen

The use of this compound would likely be in the field of organic synthesis, where it could serve as a useful intermediate or building block for the synthesis of more complex molecules. The TBDMS group could be particularly useful as a protecting group for the alcohol functionality during synthesis .

Eigenschaften

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-3-cyclohexylbutanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2Si/c1-15(2,3)19(5,6)18-16(4,12-13-17)14-10-8-7-9-11-14/h13-14H,7-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESGFMPWEPLFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C)(CC=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

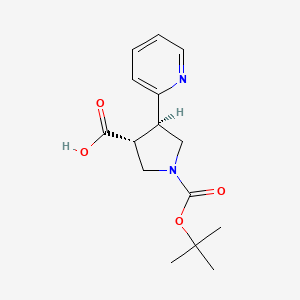

![1-[(3S,4R)-3-Amino-4-(2-fluorophenyl)pyrrolidin-1-yl]-2-(2-tert-butyltetrazol-5-yl)ethanone;hydrochloride](/img/structure/B2517863.png)

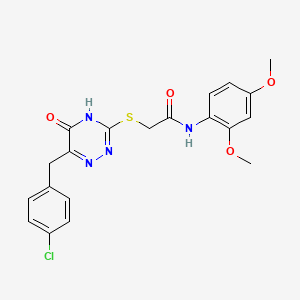

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2517870.png)

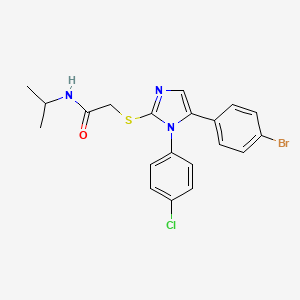

![[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2517871.png)

![2-fluoro-4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517874.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517881.png)